molecular formula C25H18N4OS B4064293 N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide

N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4064293
M. Wt: 422.5 g/mol
InChI Key: RCUVTVCAOHUACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide, also known as DPA-713, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in cholesterol transport and steroidogenesis. DPA-713 has been extensively studied for its potential applications in the fields of neurology, oncology, and inflammation.

Scientific Research Applications

Antitumor Activities

Research has focused on the synthesis of heterocyclic compounds derived from similar structures, showing high inhibitory effects on cancer cell lines. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds, including pyrimidine derivatives, has demonstrated significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010). Additionally, new pyrimidine derivatives have been reported as antitumor agents with considerable therapeutic activity against hepatocellular carcinoma, colon cancer, and breast cancer (Ghada S. Masaret, 2021).

Antimicrobial and Antifungal Activities

Compounds incorporating sulfamoyl moiety and derived from similar structures have been synthesized and evaluated for antimicrobial properties. These studies indicate that such compounds show promising results against various bacterial and fungal strains (E. Darwish et al., 2014).

Anticonvulsant Properties

Research into thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored their potential as anticonvulsants. The synthesis and pharmacological evaluation of these compounds have shown moderate anticonvulsant activity, with certain derivatives extending the latency period and reducing the duration and severity of seizures in models of epilepsy (H. Severina et al., 2020).

Insecticidal Activities

The synthesis and assessment of novel heterocycles incorporating a thiadiazole moiety have been conducted, demonstrating insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research suggests the potential of these compounds for agricultural applications (A. Fadda et al., 2017).

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4OS/c26-16-18-11-13-21(14-12-18)27-24(30)17-31-25-28-22(19-7-3-1-4-8-19)15-23(29-25)20-9-5-2-6-10-20/h1-15H,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUVTVCAOHUACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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